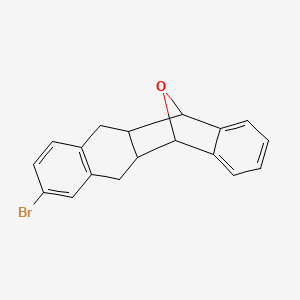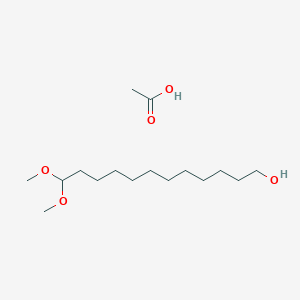
Acetic acid--12,12-dimethoxydodecan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) is a chemical compound that combines acetic acid with 12,12-dimethoxydodecan-1-ol in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–12,12-dimethoxydodecan-1-ol (1/1) typically involves the esterification of acetic acid with 12,12-dimethoxydodecan-1-ol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the acetic acid and the alcohol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, aldehydes, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism by which acetic acid–12,12-dimethoxydodecan-1-ol (1/1) exerts its effects involves interactions with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing acetic acid and 12,12-dimethoxydodecan-1-ol, which can then interact with various molecular targets. These interactions can affect membrane fluidity and protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecanol: A saturated 12-carbon fatty alcohol used in detergents and lubricating oils.
Acetic Acid: A simple carboxylic acid with antimicrobial properties.
Uniqueness
Acetic acid–12,12-dimethoxydodecan-1-ol (1/1) is unique due to its combination of acetic acid and a long-chain alcohol, which imparts both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and surfactants.
Propriétés
Numéro CAS |
873958-86-2 |
|---|---|
Formule moléculaire |
C16H34O5 |
Poids moléculaire |
306.44 g/mol |
Nom IUPAC |
acetic acid;12,12-dimethoxydodecan-1-ol |
InChI |
InChI=1S/C14H30O3.C2H4O2/c1-16-14(17-2)12-10-8-6-4-3-5-7-9-11-13-15;1-2(3)4/h14-15H,3-13H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
LCQCGCXMAXMHTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC(CCCCCCCCCCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
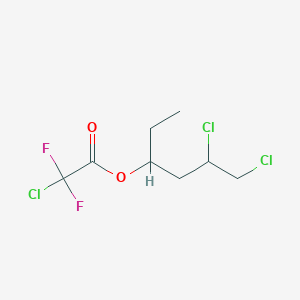
![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)
![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
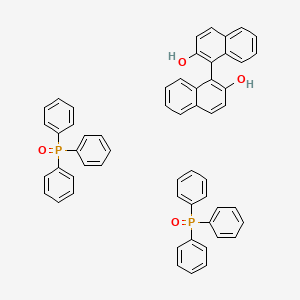
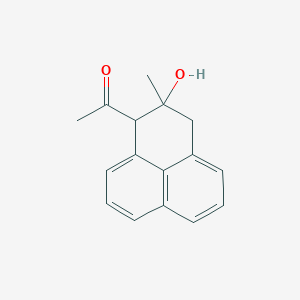
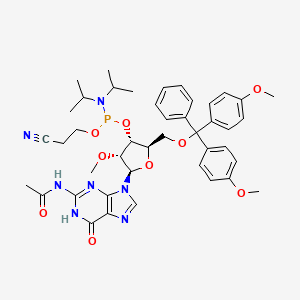
![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)

